5-((3-Ethoxypropyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
Description
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Properties
IUPAC Name |
5-(3-ethoxypropylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-2-27-14-6-11-22-20-18(15-21)23-19(28-20)16-7-9-17(10-8-16)29(25,26)24-12-4-3-5-13-24/h7-10,22H,2-6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHDTDBWEYBYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-Ethoxypropyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 402.51 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is hypothesized to act as an inhibitor of certain kinases and may also modulate neurotransmitter systems.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
-
Anticancer Activity
- Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human breast cancer cells (MCF-7), with IC values in the low micromolar range.
-
Neuropharmacological Effects
- The compound has been evaluated for its potential neuroprotective properties. In vitro assays demonstrated that it could reduce oxidative stress and apoptosis in neuronal cell cultures exposed to neurotoxic agents.
-
Anti-inflammatory Properties
- Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in mitigating inflammatory responses.
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters explored the efficacy of this compound against colorectal cancer cells. The results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
Case Study 2: Neuroprotective Effects
In a model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss in rodent models. This was associated with decreased levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity.
Data Tables
| Biological Activity | Cell Line/Model | IC50/Effect |
|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Low µM |
| Neuroprotection | Neuronal Cultures | Reduced Apoptosis |
| Anti-inflammatory | Inflammatory Models | Decreased TNF-alpha |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
